1,2,2-Trimethylpiperidin-4-amine
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Overview
Description
1,2,2-Trimethylpiperidin-4-amine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2-Trimethylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the chlorination of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the Mitsunobu reaction, which is optimized for the synthesis of boronate-containing azacycles .
Industrial Production Methods: Industrial production of piperidine derivatives often focuses on optimizing yield and purity. For example, the synthesis of 1,2,5-trimethylpiperidin-4-one, a related compound, involves a technologically convenient method that ensures high purity and compliance with ecological standards .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation techniques.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1,2,2-Trimethylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,2-Trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
1,2,5-Trimethylpiperidin-4-one: A related compound used in the synthesis of pharmaceuticals.
N,N,2-Trimethylpiperidin-4-amine dihydrochloride: Another derivative with similar structural features.
Uniqueness: 1,2,2-Trimethylpiperidin-4-amine stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutics and studying chemical reactions .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,2,2-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-7(9)4-5-10(8)3/h7H,4-6,9H2,1-3H3 |
InChI Key |
DQFBNRXNAGDFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C)N)C |
Origin of Product |
United States |
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